N-{1-[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}-N'-PHENYLUREA
Description
N-{1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinyl}-N’-phenylurea is a complex organic compound with a unique structure that includes a pyrrolidinyl ring, a piperidinyl ring, and a phenylurea moiety
Properties
IUPAC Name |
1-[1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-2-32-20-10-8-19(9-11-20)28-22(29)16-21(23(28)30)27-14-12-18(13-15-27)26-24(31)25-17-6-4-3-5-7-17/h3-11,18,21H,2,12-16H2,1H3,(H2,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWDKVAAXRGMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinyl}-N’-phenylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrrolidinyl ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the ethoxyphenyl group: This step often involves a nucleophilic substitution reaction where an ethoxyphenyl group is introduced onto the pyrrolidinyl ring.
Formation of the piperidinyl ring: This can be done through another cyclization reaction.
Coupling with phenylurea: The final step involves coupling the intermediate with phenylurea under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinyl}-N’-phenylurea can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinyl}-N’-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinyl}-N’-phenylurea involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenacetin: A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group.
Acetaminophen: Another analgesic with structural similarities.
Paracetamol: Similar to acetaminophen, used for pain relief and fever reduction.
Uniqueness
N-{1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinyl}-N’-phenylurea is unique due to its combination of a pyrrolidinyl ring, a piperidinyl ring, and a phenylurea moiety. This unique structure may confer specific properties that are not present in similar compounds, making it a valuable molecule for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
